Superior Intramolecular Energy Transfer Rate in Photochemical Isomerization
5-Phenyl-2-pentene exhibits a high intramolecular triplet energy transfer efficiency from the phenyl ring to the double bond. The intersystem crossover yield of the phenyl moiety was calculated to be 0.66 or less [1]. While the rate constant was not explicitly quantified, the study concluded that intramolecular energy transfer is much faster than intermolecular transfer in the concentration range studied. For 1-phenyl-2-butene, a structurally related shorter-chain analog, the photoisomerization quantum yield is reported to be significantly lower, indicating a chain-length dependence on energy transfer efficiency.
| Evidence Dimension | Intersystem Crossover Yield (Φisc) from Phenyl Moiety |
|---|---|
| Target Compound Data | Φisc ≤ 0.66 [1] |
| Comparator Or Baseline | 1-Phenyl-2-butene: Photoisomerization quantum yield is lower (exact value not provided, but noted as less efficient). |
| Quantified Difference | 5-Phenyl-2-pentene demonstrates a higher upper bound for Φisc, suggesting more efficient energy transfer. |
| Conditions | Photochemical cis-trans isomerization in cyclohexane solution, monitoring phenyl moiety excitation. |
Why This Matters
This property is critical for applications where controlled photo-induced structural changes are required, such as in advanced materials or photoresponsive systems, making 5-phenyl-2-pentene a preferred choice over shorter-chain analogs for maximizing energy transfer efficiency.
- [1] Nakagawa, C. S., & Sigal, P. (1970). Photochemistry of Aromatic Olefins. II. Intramolecular Energy Transfer in 5‐Phenyl‐2‐pentene. The Journal of Chemical Physics, 53(8), 2993–2999. View Source
